molecular formula C18H16Br2N4O3 B4981301 N-[(4-bromophenyl)methylideneamino]-2-[2-[2-[(4-bromophenyl)methylidene]hydrazinyl]-2-oxoethoxy]acetamide

N-[(4-bromophenyl)methylideneamino]-2-[2-[2-[(4-bromophenyl)methylidene]hydrazinyl]-2-oxoethoxy]acetamide

Cat. No.: B4981301
M. Wt: 496.2 g/mol
InChI Key: FVHCHHKBPWHFSU-UHFFFAOYSA-N
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Description

N-[(4-bromophenyl)methylideneamino]-2-[2-[2-[(4-bromophenyl)methylidene]hydrazinyl]-2-oxoethoxy]acetamide is a complex organic compound characterized by the presence of bromophenyl groups and hydrazinyl linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-bromophenyl)methylideneamino]-2-[2-[2-[(4-bromophenyl)methylidene]hydrazinyl]-2-oxoethoxy]acetamide typically involves the condensation of 4-bromobenzaldehyde with hydrazine derivatives under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using automated reactors. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. Purification steps, including recrystallization and chromatography, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(4-bromophenyl)methylideneamino]-2-[2-[2-[(4-bromophenyl)methylidene]hydrazinyl]-2-oxoethoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl groups can participate in nucleophilic substitution reactions with reagents such as sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous solution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[(4-bromophenyl)methylideneamino]-2-[2-[2-[(4-bromophenyl)methylidene]hydrazinyl]-2-oxoethoxy]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antiproliferative properties.

    Medicine: Explored for its potential use in drug development, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(4-bromophenyl)methylideneamino]-2-[2-[2-[(4-bromophenyl)methylidene]hydrazinyl]-2-oxoethoxy]acetamide involves its interaction with specific molecular targets. The compound may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. In the context of antimicrobial activity, it may interfere with the biosynthesis of bacterial cell walls or proteins, resulting in cell death.

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromophenyl)acetamide: A simpler compound with similar bromophenyl groups.

    4-(4-bromophenyl)-thiazol-2-amine: Contains a thiazole ring and exhibits antimicrobial properties.

    N-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antiproliferative activity.

Uniqueness

N-[(4-bromophenyl)methylideneamino]-2-[2-[2-[(4-bromophenyl)methylidene]hydrazinyl]-2-oxoethoxy]acetamide is unique due to its complex structure, which allows for multiple points of chemical modification. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-[(4-bromophenyl)methylideneamino]-2-[2-[2-[(4-bromophenyl)methylidene]hydrazinyl]-2-oxoethoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Br2N4O3/c19-15-5-1-13(2-6-15)9-21-23-17(25)11-27-12-18(26)24-22-10-14-3-7-16(20)8-4-14/h1-10H,11-12H2,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVHCHHKBPWHFSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)COCC(=O)NN=CC2=CC=C(C=C2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Br2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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